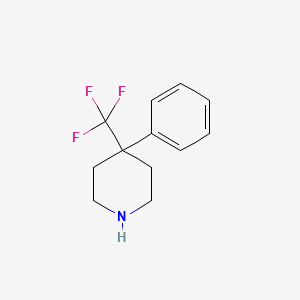

4-Trifluoromethyl-4-phenylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

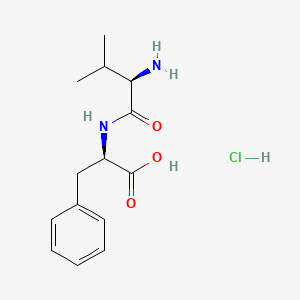

4-Phenylpiperidine is a compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Synthesis and Anticonvulsant Activities of Derivatives 4-Trifluoromethyl-4-phenylpiperidine has been used as a structural motif in the synthesis of anticonvulsant drugs. A study designed and synthesized twenty-seven 4-phenylpiperidin-2-one derivatives, including a compound with 4-(trifluoromethyl)phenyl, which exhibited notable anticonvulsant activity. This compound interacted with the benzodiazepine-binding site on GABA_A receptors, indicating a potential mechanism of action. The study also highlighted the compound's favorable blood-brain barrier permeability and oral bioavailability, making it a strong candidate for further anticonvulsant drug development (Wang et al., 2020).

Synthesis of Conformationally Restricted Analogues Research into the synthesis of isomeric, conformationally restricted analogues of 4-trifluoromethylpiperidine has been conducted to explore different structural configurations. These analogues were designed and synthesized through a multi-step process, starting from commercially available compounds. This work is essential for understanding the structural requirements for biological activity and could lead to the development of new compounds with improved pharmacological properties (Artamonov et al., 2012).

Novel Rearrangement Reactions for Derivative Synthesis The synthesis of 4-benzhydrylidenepiperidine analogs from (4-phenylpiperidin-4-yl)-arylmethanols has been established, involving a novel rearrangement reaction catalyzed by boron trifluoride etherate. This research broadens the scope of applications and provides insights into new synthetic pathways for derivatives of 4-phenylpiperidine (Chang et al., 2008).

Conformation-Activity Relationship in Analgesics A conformational study of various 4-phenylpiperidine analgesics, including meperidine and its derivatives, provided insights into the preferred conformations and how these relate to analgesic potency. Understanding these relationships is crucial for the development of new analgesic compounds with optimized pharmacological profiles (Froimowitz, 1982).

作用機序

Target of Action

Similar compounds have been shown to interact with opioid receptors, particularly the μ-opioid receptor . These receptors play a crucial role in pain perception and analgesia.

Mode of Action

These compounds typically bind to opioid receptors, triggering a cascade of intracellular events that lead to analgesic effects .

Biochemical Pathways

Opioid receptor agonists generally influence the release of neurotransmitters such as gaba, dopamine, and endorphins, which can modulate pain perception .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been shown to produce analgesic effects, likely through their interaction with opioid receptors and modulation of neurotransmitter release .

Safety and Hazards

特性

IUPAC Name |

4-phenyl-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)11(6-8-16-9-7-11)10-4-2-1-3-5-10/h1-5,16H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZWJLQWPUTIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Trifluoromethyl-4-phenylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)

![1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2844126.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)

![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)

![3-(2-Thienyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),8-dien-5-one](/img/structure/B2844136.png)

![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844139.png)

![1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2844141.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844146.png)